molecular formula C18H12FN3O2 B7699964 3-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL

3-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]-7-METHYLQUINOLIN-2-OL

Cat. No.: B7699964
M. Wt: 321.3 g/mol
InChI Key: YYXUOGKSVJZPEM-UHFFFAOYSA-N
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Description

3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol is a complex organic compound that belongs to the class of oxadiazoles and quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the quinoline and oxadiazole moieties under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents. The goal is to achieve a scalable and cost-effective production process that meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]benzoic acid
  • 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-one

Uniqueness

3-[5-(2-Fluorophenyl)-1,2,4-Oxadiazol-3-yl]-7-Methylquinolin-2-ol is unique due to its specific combination of the oxadiazole and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-10-6-7-11-9-13(17(23)20-15(11)8-10)16-21-18(24-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXUOGKSVJZPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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